molecular formula C20H14Cl2N2O B3008117 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole CAS No. 338791-27-8

1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole

Cat. No.: B3008117
CAS No.: 338791-27-8
M. Wt: 369.25
InChI Key: CHSACXMJJRDSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole is a disubstituted benzimidazole derivative characterized by a 2-chlorobenzyloxy group at position 1 and a 4-chlorophenyl group at position 2 of the benzimidazole core. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological, catalytic, and material science applications . The substitution pattern on the benzimidazole scaffold significantly influences physical, chemical, and biological properties, making structural analogs of this compound a subject of extensive research.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[(2-chlorophenyl)methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O/c21-16-11-9-14(10-12-16)20-23-18-7-3-4-8-19(18)24(20)25-13-15-5-1-2-6-17(15)22/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSACXMJJRDSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole is a benzimidazole derivative recognized for its diverse biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial therapies. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

  • Chemical Name : 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole
  • CAS Number : 338791-27-8
  • Molecular Formula : C20H14Cl2N2O
  • Molecular Weight : 369.24 g/mol

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole can inhibit the growth of various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)
  • A431 (skin cancer)

In one study, the compound was subjected to cytotoxic assays where it displayed notable inhibition of cell viability at varying concentrations. The results suggest that the compound interferes with mammalian type I DNA topoisomerase activity, which is crucial for DNA replication and repair processes .

Antimicrobial Activity

Benzimidazole derivatives are also known for their antimicrobial properties. The compound has shown effectiveness against several bacterial strains and fungi. The mechanism of action may involve disruption of microbial cell membranes or interference with vital metabolic pathways. For instance, studies have highlighted its potential against pathogens such as Staphylococcus aureus and Candida albicans, indicating a broad spectrum of antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole has been evaluated in various models. In vivo studies demonstrated that administration of the compound significantly reduced inflammation markers in animal models subjected to induced inflammatory conditions. The observed effects were statistically significant (p < 0.01), suggesting a strong therapeutic potential for inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineObserved EffectReference
AnticancerHeLaInhibition of cell viability
AnticancerMCF7Cytotoxicity at low concentrations
AntimicrobialStaphylococcus aureusSignificant growth inhibition
Anti-inflammatoryAnimal ModelReduced inflammation markers

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer effects of benzimidazole derivatives, 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole was tested against multiple cancer cell lines. The results indicated that the compound exhibited a dose-dependent response in inhibiting cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory properties of this compound using a carrageenan-induced paw edema model in rats. The results showed that treatment with the compound led to a significant reduction in paw swelling compared to control groups, supporting its potential as an anti-inflammatory agent.

Scientific Research Applications

The compound features a benzimidazole core with a chlorinated phenyl group and a benzyloxy substituent, contributing to its unique reactivity and interaction with biological systems.

Medicinal Chemistry

This compound is primarily investigated for its antimicrobial and anticancer properties. Studies have shown that benzimidazole derivatives can exhibit significant activity against various cancer cell lines and microbial strains.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of benzimidazole derivatives, including compounds similar to 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole. The results indicated that these compounds could inhibit cell proliferation in several cancer types by inducing apoptosis through specific molecular pathways .

Research has demonstrated that this compound interacts with specific enzymes and receptors, potentially inhibiting their activity. The mechanism of action involves:

  • Enzyme Inhibition : The compound binds to active sites of enzymes, disrupting their function.
  • Receptor Modulation : It alters receptor activity, influencing cellular signaling pathways.
Activity TypeTargeted EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionDisruption of metabolic pathways

Industrial Applications

In addition to its medicinal properties, 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole is utilized in the development of new materials and chemical processes. Its unique structure allows it to serve as a building block for synthesizing more complex molecules in organic chemistry.

Industrial Use Case

The compound has been employed in the synthesis of novel polymeric materials that exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Substituent position and electronic nature influence melting points, solubility, and spectral signatures:

  • Melting Points: 1-(4-Chlorobenzyl)-2-(4-Cl-phenyl) (3c): 126–127°C . 1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl): Higher melting points due to bulky tert-butyl groups enhancing crystallinity .
  • Spectral Data: IR Spectroscopy: The C=N stretch in 1-(4-Cl-benzyl)-2-(4-Cl-phenyl) (3b) appears at 1591 cm⁻¹, while aliphatic C-H stretches are observed at 2928 cm⁻¹ . NMR: For 1-(4-dimethylaminobenzyl)-2-(4-dimethylaminophenyl) derivatives, aromatic protons resonate at δ 6.63–8.00 ppm, with dimethylamino groups at δ 2.91–2.93 ppm .

Solvent and Method Optimization

Evidence highlights solvent systems critical for synthesis:

  • Ionic liquids (ILs) improve yields by stabilizing reactive intermediates, as seen in the synthesis of 2-(4-Cl-phenyl)benzimidazole derivatives .
  • Aqueous media with SiO₂/CCl₃COOH under ultrasound reduce reaction times and enhance yields (e.g., 89–93% for chlorobenzyl derivatives) .

Q & A

Q. What are the standard synthetic routes for preparing 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole?

  • Methodological Answer : A common approach involves nucleophilic substitution using 2-(4-chlorophenyl)-1H-benzimidazole as the starting material. The hydroxyl group at position 1 is functionalized with 2-chlorobenzyl chloride in the presence of a base like K₂CO₃ under reflux in a polar aprotic solvent (e.g., DMF or DMSO). Reaction progress is monitored via TLC, and purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of benzimidazole to 2-chlorobenzyl chloride) and reaction time (12–24 hours) .

Q. How is structural characterization of this compound performed?

  • Methodological Answer :
  • Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, benzyloxy protons at δ 5.2–5.5 ppm). IR identifies functional groups (C-O-C stretch at ~1250 cm⁻¹). ESI-MS provides molecular ion validation (expected [M+H]⁺ at m/z = 415.3) .
  • Thermal Analysis : TGA/DTA under nitrogen (heating rate: 10°C/min) reveals decomposition onset (~250°C) and stability profiles, critical for assessing storage conditions .

Q. What solvents and conditions are optimal for recrystallization?

  • Methodological Answer : Ethanol or methanol at 60–70°C with slow cooling (0.5°C/min) yields high-purity crystals. Solvent polarity must balance solubility (logP ≈ 3.5) and crystal lattice energy. Single-crystal X-ray diffraction (monoclinic P2₁/c system, a = 7.97 Å, b = 16.43 Å, c = 14.36 Å, β = 95.13°) confirms molecular packing and stereochemistry .

Advanced Research Questions

Q. How can fluorescence properties of this benzimidazole derivative be optimized for bioimaging applications?

  • Methodological Answer : Fluorescence intensity (λₑₓ = 320 nm, λₑₘ = 450 nm) is enhanced by modifying electron-donating/withdrawing substituents on the benzyloxy group. Quantum yield (Φ) is calculated using a reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). Solvatochromic shifts in DMSO vs. water correlate with polarity-dependent excited-state stabilization .

Q. How do contradictory thermal degradation data from TGA and DSC arise, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from sample preparation (e.g., crystalline vs. amorphous phases) or gas flow rates in TGA (affecting oxidative vs. pyrolytic degradation). Simultaneous TGA-DSC under identical conditions (e.g., 20 mL/min N₂ flow) clarifies endothermic (melting) vs. exothermic (decomposition) events. Kinetic analysis (e.g., Flynn-Wall-Ozawa method) determines activation energy (Eₐ) for decomposition .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer : Molecular docking (AutoDock Vina) using the benzimidazole core as a hinge-binding motif identifies potential targets. DFT calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps. MD simulations (AMBER) over 100 ns assess binding stability (RMSD < 2.0 Å). Validate predictions with in vitro kinase inhibition assays (IC₅₀ determination) .

Q. How can regioselective functionalization at the benzimidazole N1 position be achieved?

  • Methodological Answer : Protecting group strategies (e.g., SEM-Cl for N3 protection) enable selective N1 alkylation. Reaction monitoring via ¹H NMR (disappearance of N-H signal at δ 12.5 ppm) ensures specificity. Post-functionalization deprotection (e.g., TBAF in THF) restores the free benzimidazole .

Contradiction Analysis

  • Synthesis Yields : reports 65–70% yield, while similar protocols (e.g., ) achieve 50–55%. This discrepancy may arise from solvent purity (anhydrous vs. technical grade) or base selection (K₂CO₃ vs. NaH). Systematic optimization (DoE) is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.